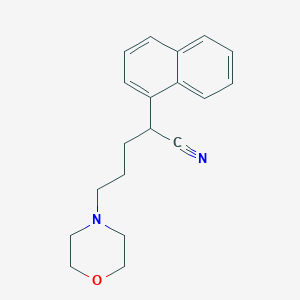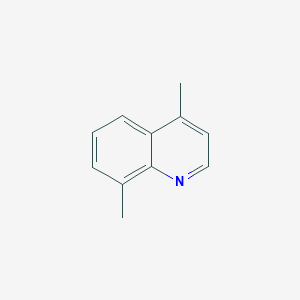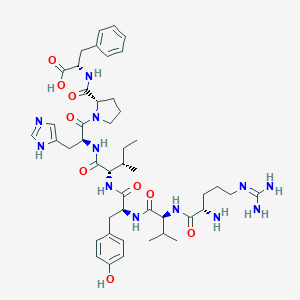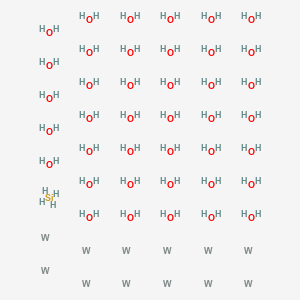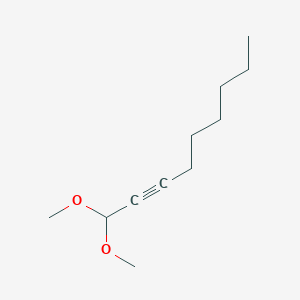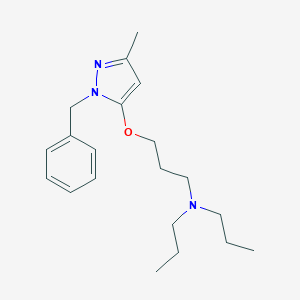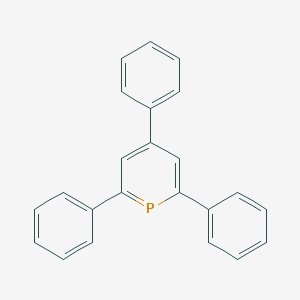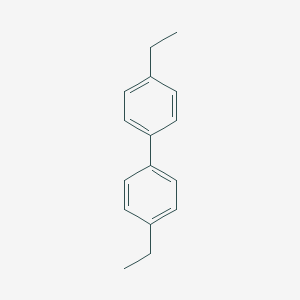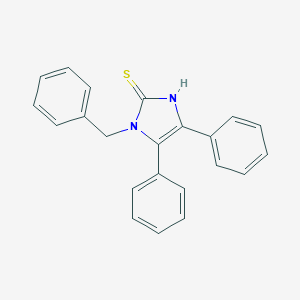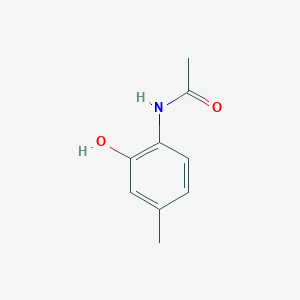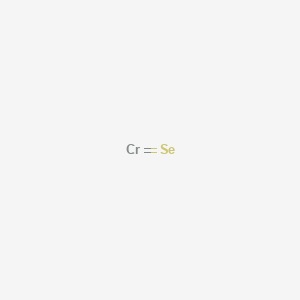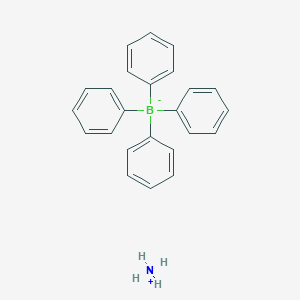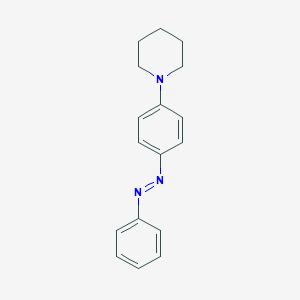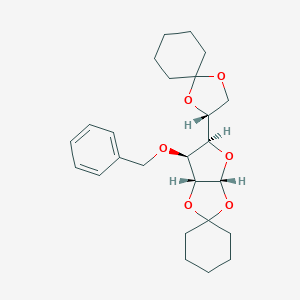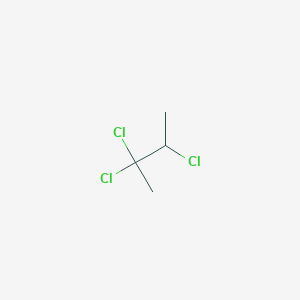
2,2,3-Trichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichlorobutane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is a colorless, flammable liquid that is widely used in scientific research. This compound is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst.
作用機序
The mechanism of action of 2,2,3-Trichlorobutane is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body. It may also interfere with the normal functioning of cell membranes.
生化学的および生理学的効果
The biochemical and physiological effects of 2,2,3-Trichlorobutane are not well studied. However, it is known that this compound can cause liver damage and other toxic effects in animals. It may also have carcinogenic properties.
実験室実験の利点と制限
The advantages of using 2,2,3-Trichlorobutane in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential health hazards. Special precautions must be taken when handling this compound to avoid exposure.
将来の方向性
There are several future directions for research on 2,2,3-Trichlorobutane. One area of research could be the development of safer and more effective alternatives to this compound. Another area of research could be the study of its potential health effects in humans. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2,2,3-Trichlorobutane is a widely used chemical compound in scientific research. It is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. This compound has several scientific research applications, including its use as a solvent and a reagent. However, it is important to be aware of its potential health hazards and to take special precautions when handling this compound. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
合成法
2,2,3-Trichlorobutane is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and a pressure of 10-20 atm. The catalyst used in this reaction is usually iron or aluminum chloride.
科学的研究の応用
2,2,3-Trichlorobutane is widely used in scientific research as a solvent and a reagent. It is used in the synthesis of organic compounds and in the purification of proteins and nucleic acids. This compound is also used in the production of insecticides, herbicides, and other agricultural chemicals.
特性
CAS番号 |
10403-60-8 |
|---|---|
製品名 |
2,2,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChIキー |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
正規SMILES |
CC(C(C)(Cl)Cl)Cl |
同義語 |
2,2,3-Trichlorobutane. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



